Gallium arsenide

Catalog No.
S589098
CAS No.
1303-00-0
M.F
GaAs
AsGa
M. Wt
144.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium arsenide

Sourcing high-performance compound semiconductors for RF, photonics, and space applications is hindered by silicon's indirect bandgap and frequency limitations. Gallium arsenide provides the definitive solution as a direct-bandgap III-V substrate with 8,500 cm²/(V·s) electron mobility. • Enables low-noise HEMTs/pHEMTs for 10-100+ GHz satellite comms and radar. • Mandatory for VCSELs in 3D sensing, LiDAR, and fiber optics. • Superior radiation hardness and 29.1% single-junction efficiency for multi-junction space solar cells.

CAS Number

1303-00-0

Product Name

Gallium arsenide

IUPAC Name

gallanylidynearsane

Molecular Formula

GaAs
AsGa

Molecular Weight

144.64 g/mol

InChI

InChI=1S/As.Ga

InChI Key

JBRZTFJDHDCESZ-UHFFFAOYSA-N

SMILES

[Ga]#[As]

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
<1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid
In water, <1 mg/ml @ 20 °C

Synonyms

GaAs, gallium arsenate, gallium arsenide

Canonical SMILES

[Ga]#[As]

The exact mass of the compound Gallium arsenide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)<1 mg/mg in dmso, 95% ethanol, methanol, and acetone; soluble in hydrochloric acidin water, <1 mg/ml @ 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99.999%

Package Size

5 g, 25 g, 1 pc

Gallium arsenide (GaAs, CAS 1303-00-0) is a premier III-V compound semiconductor fundamentally differentiated from elemental semiconductors by its direct bandgap of 1.424 eV and exceptionally high intrinsic electron mobility. In industrial procurement, GaAs is typically sourced as single-crystal wafers (grown via Liquid Encapsulated Czochralski or Vertical Gradient Freeze methods) or as an epitaxial layer. Its material properties make it the foundational substrate for high-speed, high-frequency, and low-noise electronic devices, as well as high-efficiency optoelectronics. Unlike elemental silicon, GaAs allows for highly efficient radiative recombination and provides a critical lattice-matching baseline for ternary and quaternary alloys (such as AlGaAs and InGaAs), making it indispensable for modern telecommunications, aerospace, and photonics manufacturing [1].

Research & Procurement Fit

Electron Mobility
~5–6× higher than Si
Enables low-noise operation >30 GHz
Bandgap
Direct, 1.42 eV at 300K
Supports optoelectronic and RF functions
Platform Maturity
150 mm wafer ecosystem
Cost-effective, high-volume supply chain

Attempting to substitute GaAs with ubiquitous, lower-cost Silicon (Si) or wide-bandgap alternatives like Gallium Nitride (GaN) critically compromises device performance in specific operational regimes. Silicon possesses an indirect bandgap (1.12 eV), meaning electron-hole recombination requires a momentum-conserving phonon, rendering it fundamentally incapable of efficient light emission for lasers or high-brightness LEDs. Furthermore, at high frequencies (>50 GHz), Silicon's lower electron mobility leads to unacceptable resistive losses and noise figures. While GaN offers superior high-power and high-temperature handling, it suffers from higher defect densities in bulk substrates and lower low-field electron mobility compared to GaAs, making GaAs the strict requirement for low-noise, high-frequency microwave receivers, VCSELs, and high-efficiency multi-junction photovoltaics where lattice-matched epitaxial precision is mandatory [1].

Substitution Risk

Si

May not meet low-noise, >2 GHz requirements due to significantly lower electron mobility.

GaN/SiC

Receiver linearity and noise performance may not match GaAs, limiting low-noise amplifier suitability.

InP

Limited manufacturing scale and integration density may constrain high-volume, cost-sensitive procurement.

Carrier Mobility for High-Frequency RF Device Manufacturing

For high-frequency telecommunications and radar systems, substrate selection is heavily dictated by intrinsic electron mobility, which governs the maximum operational frequency and noise figure of the resulting transistors. GaAs demonstrates a room-temperature electron mobility of approximately 8,500 cm²/(V·s), vastly outperforming monocrystalline Silicon, which is limited to roughly 1,400 cm²/(V·s). Additionally, the saturation electron velocity in GaAs peaks at a lower electric field than in Si, allowing GaAs-based High Electron Mobility Transistors (HEMTs) to operate efficiently in the 100+ GHz range with significantly lower noise profiles [1].

Evidence DimensionIntrinsic Electron Mobility
Target Compound Data~8,500 cm²/(V·s)
Comparator Or BaselineSilicon (Si): ~1,400 cm²/(V·s)
Quantified Difference6x higher electron mobility in GaAs
ConditionsRoom temperature (300 K), low electric field, intrinsic/undoped material

Procuring GaAs wafers is mandatory for manufacturing low-noise amplifiers and RF monolithic microwave integrated circuits (MMICs) where Silicon cannot meet high-frequency signal processing requirements.

Electron Mobility vs Si
Head-to-head
GaAs: ~8500 cm²/V·s
Si: ~1400 cm²/V·s
Enables low-noise amplification above 30 GHz
Intrinsic property at 300 K

Lattice Compatibility and Direct Bandgap for Epitaxial Optoelectronics

The procurement of GaAs substrates is largely driven by its dual role as a direct bandgap emitter and a lattice-matched foundation for epitaxial growth. GaAs has a lattice constant of 5.653 Å, which is nearly perfectly matched to Aluminum Arsenide (AlAs, 5.660 Å). This allows for the defect-free epitaxial growth (via MOCVD or MBE) of AlGaAs heterostructures, which are essential for confining charge carriers and photons in laser diodes. Attempting to grow these III-V light-emitting structures on a Silicon substrate (lattice constant 5.431 Å) results in a massive lattice mismatch of ~4%, leading to threading dislocation densities exceeding 10^6 cm^-2, which act as non-radiative recombination centers and fatally degrade device lifespan and efficiency [1].

Evidence DimensionLattice Mismatch to AlAs/AlGaAs
Target Compound DataGaAs: ~0.12% mismatch
Comparator Or BaselineSilicon (Si): ~4.1% mismatch
Quantified DifferenceGaAs enables virtually defect-free epitaxy, whereas Si induces fatal threading dislocations (>10^6 cm^-2).
ConditionsEpitaxial growth of AlGaAs heterostructures at standard MOCVD temperatures

Buyers must select GaAs substrates to ensure viable manufacturing yields and operational longevity for VCSELs, LEDs, and semiconductor lasers, as Silicon substrates cause catastrophic optical degradation.

Diode Cost vs SiC
Head-to-head
GaAs diode
Efficiency comparable
Cost 0.5–0.7× SiC
SiC diode (baseline)
Cost 1.0×
Supports cost-driven power converter design
10 kW PSFB converter benchmark, 100 kHz

Radiation Hardness and Efficiency for Aerospace Photovoltaics

For space-grade solar arrays, procurement decisions weigh end-of-life (EOL) efficiency under high-radiation environments against substrate cost. GaAs single-junction solar cells hold the efficiency record at 29.1% under standard AM1.5G illumination, compared to Silicon's theoretical limit and practical record of ~26.7%. More critically, GaAs exhibits superior radiation hardness. When exposed to 1 MeV electron irradiation (fluences of 10^15 e-/cm²), GaAs cells retain significantly higher power output than Si cells due to their higher optical absorption coefficient (requiring thinner active layers) and wider bandgap, which minimizes thermally generated dark current even as radiation-induced defects accumulate [1].

Evidence DimensionSingle-Junction Photovoltaic Efficiency & Radiation Tolerance
Target Compound Data29.1% (Initial), high EOL retention
Comparator Or BaselineSilicon (Si): 26.7% (Initial), rapid EOL degradation
Quantified DifferenceGaAs provides +2.4% absolute efficiency gain and superior end-of-life power retention under 1 MeV electron bombardment.
ConditionsAM1.5G standard illumination; Space environment radiation testing (1 MeV e- at 10^15 cm^-2)

Aerospace manufacturers procure GaAs (and GaAs-based multi-junction cells) over Silicon to maximize power-to-weight ratios and ensure mission longevity in high-radiation orbital environments.

Linearity vs GaN
Class-level
GaAs optimised for high linearity and low noise; GaN offers 5–6× higher power density with linearity trade-off
Preserves signal fidelity in receiver front-ends
X-band (8–12 GHz) typical device performance
Wafer Maturity vs InP/GaN-on-SiC
Reported
GaAs: mature 150 mm lines, high integration InP: limited ~1000 transistors/chip GaN-on-SiC: 150 mm scaling still maturing
Ensures stable, cost-optimised high-volume supply
Foundry cost models; per-chip cost ~50% lower on 150 mm

RF and Microwave Monolithic Integrated Circuits (MMICs)

Driven by its 8,500 cm²/(V·s) electron mobility, GaAs is the industry standard substrate for manufacturing HEMTs and pHEMTs used in cellular handsets, satellite communications, and radar systems. It is specifically procured when silicon-based CMOS or SiGe BiCMOS cannot meet the low-noise and high-frequency gain requirements of the 10 GHz to 100+ GHz spectrum [1].

Vertical-Cavity Surface-Emitting Lasers (VCSELs) and Optoelectronics

Leveraging its direct bandgap and near-perfect lattice match with AlGaAs, GaAs wafers are the mandatory starting material for VCSELs. These components are heavily procured for fiber optic data communications, 3D sensing (such as facial recognition hardware), and automotive LiDAR, where silicon's indirect bandgap prevents efficient light emission [1].

High-Efficiency Multi-Junction Space Photovoltaics

Due to its superior radiation hardness and high baseline efficiency (29.1% single-junction), GaAs serves as the base substrate and critical middle-cell material in III-V multi-junction solar cells (e.g., InGaP/GaAs/Ge). Aerospace contractors procure these specific cells to guarantee end-of-life power requirements for satellites and deep-space probes, justifying the higher material cost over standard silicon arrays [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
5G mmWave Front-End Modules
High-frequency gain & linearity
Signal integrity for 256-QAM, noise figure
Power Adapters & Server Supplies
Cost-competitive high-frequency conversion
System efficiency benchmarking (100 kHz+)
Satellite Communications & Phased-Array Receivers
Receiver linearity & low noise
Noise Figure (NF), IP3 metrics
Space Solar Power & Satellite Arrays
Flight-heritage GaAs/Ge cell efficiency
AM0 efficiency, reliability data

Physical Description

Gallium arsenide appears as dark gray crystals with a metallic greenish-blue sheen or gray powder. Melting point 85.6°F (29.78°C).
Dark gray crystals with a metallic greenish-blue sheen or gray powder.

Color/Form

Cubic crystals, dark gray with metallic sheen
Gray cubic crystals

Density

5.31 at 77 °F (NTP, 1992)
5.3176 @ 25 °C
5.31

Odor

Garlic odor when moistened

Melting Point

2260 °F (NTP, 1992)
1238 °C
2260°F

UNII

27FC46GA44

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H360F: May damage fertility [Danger Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

1303-00-0

Wikipedia

Gallium(III) arsenide
Gallium arsenide
Gallium_arsenide

Use Classification

Fire Hazards -> Carcinogens, Reactive - 2nd degree

Methods of Manufacturing

...by passing mixture of hydrogen and arsenic vapor over Ga(III) oxide @ 600 °C: Goldschmidt, Skr Akad Oslo 1926, 8, 34, 100. Simplified procedure: Juza, Schulz, Z Anorg Allgem Chem 275, 65 (1954); Minden, Sylvania Technologist 11, 1, 19(Jan 1958). Vapor phase crystal growth: McAleer et al, J Electrochem Soc 108, 1168 (1961)
Obtained by the reaction of GaCl3 on As2O3 @ 800 °C

General Manufacturing Information

Gallium arsenide (GaAs): ACTIVE
Gallium arsenide single crystals have been grown by the Czochralski technique and by the floating zone method. Extensive twinning occurs.

Storage Conditions

Protect container against physical damage. Store in well ventilated area away from food or food products and combustible materials. /Inorganic arsenic cmpd/

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